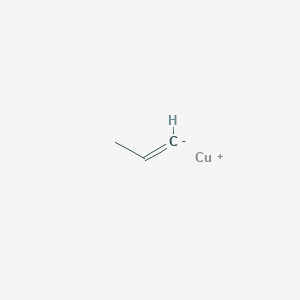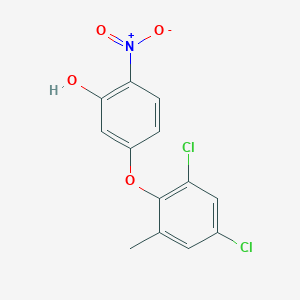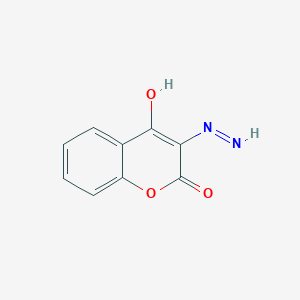
N-(6-Methyl-4-oxo-4H-1-benzothiopyran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetylamino-6-methyl-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are analogs of chromones where the oxygen atom is replaced by a sulfur atom. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylamino-6-methyl-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromone structure.
Industrial Production Methods
Industrial production of 3-acetylamino-6-methyl-thiochromen-4-one may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetylamino-6-methyl-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiochromones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-acetylamino-6-methyl-thiochromen-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-acetylamino-6-methyl-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiochromone ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiochromone: The parent compound with a similar structure but without the acetylamino and methyl groups.
Thioflavone: Another sulfur-containing heterocyclic compound with different substituents.
Chromone: The oxygen analog of thiochromone, which has different chemical and biological properties.
Uniqueness
3-acetylamino-6-methyl-thiochromen-4-one is unique due to the presence of the acetylamino and methyl groups, which enhance its reactivity and biological activity compared to other thiochromones and chromones. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61423-76-5 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
N-(6-methyl-4-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
ONFWKKINCISXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)


![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)


![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)

